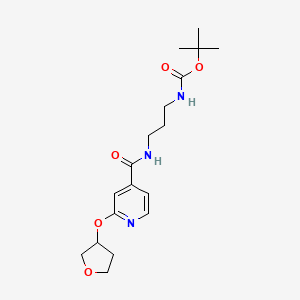

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl carbamates are a class of compounds that are used as building blocks in chemical synthesis . They often contain a furan derivative, which is a heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl carbamates can be synthesized through various methods. For example, tert-butyl alcohol can be derived commercially from isobutane as a co-product of propylene oxide production .Scientific Research Applications

Synthetic Chemistry Applications

- The compound has been involved in studies for mild and efficient one-pot Curtius rearrangement processes to produce Boc-protected amines, which are crucial for synthesizing protected amino acids and derivatives at low temperatures and high yields (Lebel & Leogane, 2005).

- It also plays a role in photoredox-catalyzed reactions for amination of o-hydroxyarylenaminones, leading to the formation of 3-aminochromones under mild conditions, showcasing a pathway for constructing diverse amino pyrimidines (Wang et al., 2022).

Materials Science and Organometallic Chemistry

- Research in organometallic chemistry has explored synthesizing planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, aiming to develop more complicated structures for potential medicinal applications, although specific compounds did not exhibit significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).

- The compound's derivatives have been studied for their reactivity in preparing thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles via Pd-catalyzed cyclization and radical routes, highlighting the versatility of tert-butyl carbamates in synthetic applications (Brugier, Outurquin, & Paulmier, 2001).

Environmental Chemistry

- Cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates has been achieved using tert-butyl hypoiodite, indicating potential environmental applications in carbon capture and utilization strategies (Takeda et al., 2012).

Analytical Chemistry

- The compound and its derivatives have been analyzed for protonation sites and dissociation mechanisms in mass spectrometry, providing insights into their structures and reactivity for applications in newborn screening assays (Spáčil et al., 2011).

- It has been utilized in the preparation of chiral stationary phases for HPLC, showing efficient immobilization onto silica gel and high chiral recognition ability, thus facilitating the separation of enantiomers in analytical chemistry (Li, Ikai, & Okamoto, 2009).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[3-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)25-14-6-10-24-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSFXXCFSSJCNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)

![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)

![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)